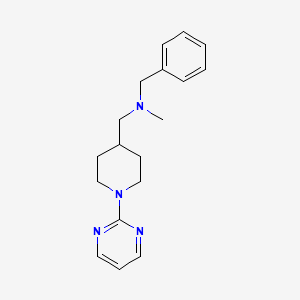
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine, also known as BMPP, is a chemical compound that belongs to the class of piperidine derivatives. BMPP has been extensively studied for its potential use in scientific research and drug development due to its unique chemical structure and properties.
Mécanisme D'action
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D3 receptor is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential therapeutic agent for these disorders. However, the exact biochemical and physiological effects of this compound on these disorders are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the receptor and its role in neurological disorders. This compound has also been shown to have low toxicity and good pharmacokinetic properties. However, there are some limitations to the use of this compound in lab experiments. Its synthesis is complex and time-consuming, which makes it difficult to produce in large quantities. Additionally, its high affinity and selectivity for the dopamine D3 receptor may limit its use in studying other receptors or pathways.
Orientations Futures
There are several future directions for the study of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine. One potential direction is the development of this compound as a therapeutic agent for neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Another direction is the use of this compound as a radioligand for imaging the dopamine D3 receptor using PET. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound on these disorders and to explore its potential use in studying other receptors or pathways.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine involves a series of chemical reactions. The starting material for the synthesis is 1-(2-bromoethyl)-4-methylpiperidine, which is reacted with benzylamine to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with 2-chloropyrimidine to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine has been studied for its potential use in scientific research and drug development. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor using positron emission tomography (PET).
Propriétés
IUPAC Name |
N-benzyl-N-methyl-1-(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-21(14-16-6-3-2-4-7-16)15-17-8-12-22(13-9-17)18-19-10-5-11-20-18/h2-7,10-11,17H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTGQZHAVMHUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
![5-Ethyl-3-[[4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7573772.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)